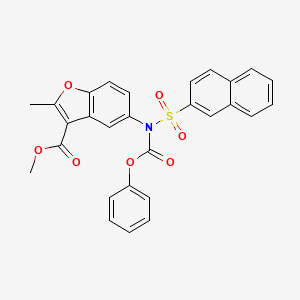

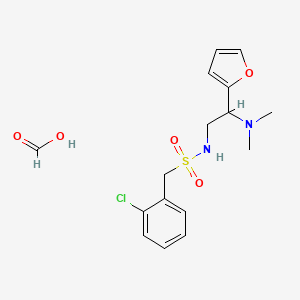

methyl 2-methyl-5-(N-(phenoxycarbonyl)naphthalene-2-sulfonamido)benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-5-(N-(phenoxycarbonyl)naphthalene-2-sulfonamido)benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C28H21NO7S and its molecular weight is 515.54. The purity is usually 95%.

BenchChem offers high-quality methyl 2-methyl-5-(N-(phenoxycarbonyl)naphthalene-2-sulfonamido)benzofuran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-methyl-5-(N-(phenoxycarbonyl)naphthalene-2-sulfonamido)benzofuran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Characterization

Several studies have been conducted on the synthesis and characterization of naphthalene derivatives. For instance, novel carbon-11 labeled naphthalene-sulfonamides were synthesized as potential positron emission tomography (PET) imaging agents for human CCR8, demonstrating the compound's utility in medical imaging technologies (Wang et al., 2008). Similarly, the synthesis of potentially basic hydrocarbons through sulfur extrusion and bis-Wittig reactions, including benz[5,6]indeno[2,1-a]phenalene and dibenzo[de,mn]naphthacene (or zethrene), reveals the compound's role in creating new aromatic systems (Kemp et al., 1980).

Electronic Structure and Biological Activities

The electronic structure and biological activities of naphthalene derivatives have also been a focus. For example, a study on methyl (2E)-2-{[N-(2-formylphenyl)-4-methyl benzene sulfonamido] methyl}-3-(naphthalen-1-yl) prop-2-enoate (MFMNPE) showed its electronic delocalization and potential as an antimicrobial agent, providing insights into its reactivity and stability (Vetrivelan, 2019).

Environmental Applications

Anaerobic Degradation of Naphthalene

Research on the anaerobic degradation of naphthalene by sulfate-reducing cultures highlights the environmental significance of naphthalene derivatives. These studies provide evidence of the biological pathways utilized to break down naphthalene and related compounds in anaerobic environments, which is crucial for understanding pollutant degradation in contaminated sites (Meckenstock et al., 2000).

Advanced Materials and Luminescence

Luminescence Enhancement

The intercalation of sensitiser anions into Eu(3+)-doped Zn/Al layered double hydroxides, including naphthalene derivatives, significantly enhanced red luminescence. This study illustrates the potential of naphthalene derivatives in developing advanced luminescent materials, which could have applications in sensors, displays, and lighting technologies (Gao et al., 2011).

properties

IUPAC Name |

methyl 2-methyl-5-[naphthalen-2-ylsulfonyl(phenoxycarbonyl)amino]-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21NO7S/c1-18-26(27(30)34-2)24-17-21(13-15-25(24)35-18)29(28(31)36-22-10-4-3-5-11-22)37(32,33)23-14-12-19-8-6-7-9-20(19)16-23/h3-17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXQDXXAWCEXHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline](/img/structure/B2826837.png)

![2-Chloro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-4-carboxamide](/img/structure/B2826840.png)

![2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride](/img/structure/B2826843.png)

![3-chloro-2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2826846.png)

![Tert-butyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2826847.png)

![4-bromo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2826849.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2826850.png)

![Tert-butyl N-[[8-(but-2-ynoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2826853.png)

![Ethyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2826854.png)